molecular formula C25H23ClN4O4 B11324993 5-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11324993
M. Wt: 478.9 g/mol
InChI Key: UUNINLBCNYNDSE-CSKARUKUSA-N
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Description

5-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of several functional groups, including piperazine, oxazole, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperazine derivative: This involves the reaction of 2-chlorobenzoyl chloride with piperazine under basic conditions to form 4-[(2-chlorophenyl)carbonyl]piperazine.

    Synthesis of the oxazole ring: The oxazole ring is formed through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Coupling of the piperazine and oxazole derivatives: The final step involves the coupling of the piperazine derivative with the oxazole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders and cancer.

    Pharmacology: It can be used to study the interactions between drugs and their molecular targets, such as receptors and enzymes.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C25H23ClN4O4

Molecular Weight

478.9 g/mol

IUPAC Name

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H23ClN4O4/c1-32-21-9-7-17(15-22(21)33-2)8-10-23-28-20(16-27)25(34-23)30-13-11-29(12-14-30)24(31)18-5-3-4-6-19(18)26/h3-10,15H,11-14H2,1-2H3/b10-8+

InChI Key

UUNINLBCNYNDSE-CSKARUKUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N)OC

Origin of Product

United States

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